3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
Description
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Properties
IUPAC Name |
3-bromo-5,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl2N4/c6-3-1-2(11-12-3)4(7)10-5(8)9-1/h(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVXUHIFNUFWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1C(=NC(=N2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Medicinal Chemistry Applications of Pyrazolo[4,3-d]pyrimidine Scaffolds
[1][2]
Executive Summary
The pyrazolo[4,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a critical bioisostere of the purine ring system (specifically adenine and guanine). Unlike its isomer, the pyrazolo[3,4-d]pyrimidine (found in drugs like Ibrutinib), the [4,3-d] system offers a unique vector orientation for substituents at the
Structural Basis and Bioisosterism
The pyrazolo[4,3-d]pyrimidine core is a fused 5,6-bicyclic system. Its utility stems from its ability to mimic the hydrogen-bonding motifs of ATP and cGMP while offering altered solubility and metabolic profiles compared to the parent purines.
Comparison to Purine
-
Purine (Adenine): Imidazo[4,5-d]pyrimidine.
is the sugar attachment point. -
Pyrazolo[4,3-d]pyrimidine: The imidazole ring is replaced by a pyrazole.[1] The
or positions often mimic the ribose attachment point, while the position (equivalent to purine ) accepts H-bond donors/acceptors critical for "hinge binding" in kinases or metal coordination in metalloenzymes.
Isomer Distinction
It is critical to distinguish the [4,3-d] isomer from the [3,4-d] isomer:
-
Pyrazolo[3,4-d]pyrimidine: (e.g., Ibrutinib).[2] Nitrogen bridge is at positions 4,5 of the pyrazole.
-
Pyrazolo[4,3-d]pyrimidine: (e.g., Sildenafil).[3] Nitrogen bridge is at positions 3,4 of the pyrazole. This shifts the vectors of substituents at the 3-position, often used to access hydrophobic pockets adjacent to the ATP binding site.
Synthetic Strategies
The construction of the pyrazolo[4,3-d]pyrimidine core predominantly follows two strategies: ring closure of a pre-functionalized pyrazole (Route A) or annulation of a pyrimidine (Route B). Route A is preferred in industrial settings (e.g., Pfizer’s Sildenafil process) due to the availability of pyrazole precursors.
Route A: The Pyrazole Precursor Method
This route typically begins with a 3-acyl-4-aminopyrazole or a 4-amino-5-carboxamide pyrazole.
Mechanism:
-
Acylation/Condensation: The 4-amino group of the pyrazole reacts with a carboxylic acid equivalent (ester, acid chloride) or an aldehyde.
-
Cyclodehydration: Under basic or acidic conditions, the amide intermediate cyclizes onto the adjacent carbonyl or nitrile group to form the pyrimidine ring.
Visualization of Synthetic Pathways
The following diagram illustrates the retrosynthetic logic for the scaffold, highlighting the "Pfizer Route" used for Sildenafil.
Caption: Retrosynthetic analysis of the pyrazolo[4,3-d]pyrimidine core. The green pathway (Route A) represents the industrial standard for Sildenafil synthesis.
Medicinal Chemistry & SAR
The scaffold allows for precise tuning of physicochemical properties. The following table summarizes the key positions for modification.
SAR Summary Table
| Position | Bioisosteric Role | Typical Substituents | Functional Impact |
| N1 | Mimics Ribose attachment | Methyl, Ethyl, substituted Aryl | Controls solubility and metabolic stability. In Sildenafil, N1-Methyl fits a specific hydrophobic pocket. |
| C3 | Accesses "Gatekeeper" regions | Propyl (Sildenafil), Isopropyl, Aryl | Critical for subtype selectivity. A propyl group here fills a hydrophobic pocket in PDE5. |
| C5 | Solvent Interaction / H-Bonding | Sulfonyl-piperazines, Heterocycles | Often used to tune pharmacokinetics (solubility) and potency. |
| C7 | Hinge Binder / Metal Coordinator | Carbonyl (C=O), Amine (NH-Ar) | Carbonyl: Mimics Guanosine (PDE5).Amine: Mimics Adenine (Kinases). |
Visualization of Binding Modes
The diagram below contrasts the binding mode of the scaffold in PDE5 (Sildenafil-like) versus CDK7 (Kinase inhibitor).
Caption: Divergent SAR strategies for PDE5 vs. Kinase inhibition using the same core scaffold. The C7 substituent determines the primary H-bond donor/acceptor character.
Therapeutic Case Studies
PDE5 Inhibition: Sildenafil (Viagra)
Sildenafil is the archetypal pyrazolo[4,3-d]pyrimidine. It was designed to mimic the guanine base of cGMP, the natural substrate of Phosphodiesterase Type 5 (PDE5).
-
Mechanism: Competitive inhibition of PDE5 prevents the hydrolysis of cGMP to GMP, prolonging vasodilation in the corpus cavernosum and pulmonary vasculature.
-
Key Interaction: The pyrazolo[4,3-d]pyrimidin-7-one moiety mimics the guanine ring. The
-methyl and -propyl groups fit tightly into the hydrophobic pocket of the enzyme, providing >1000-fold selectivity over PDE3 (which regulates cardiac contractility).
CDK7 Inhibition: LGR6768
Recent research has repurposed the scaffold for kinase inhibition.[4] LGR6768 is a trisubstituted pyrazolo[4,3-d]pyrimidine that selectively inhibits CDK7 (Cyclin-Dependent Kinase 7).
-
Mechanism: CDK7 is a "master kinase" that activates other CDKs and regulates transcription.
-
Structural Shift: Unlike Sildenafil (which has a C=O at C7), LGR6768 features an amine at C7. This amine acts as a hydrogen bond donor to the kinase hinge region (mimicking the
-amine of adenine in ATP). -
Selectivity: The specific substitution at
and the biphenyl moiety at exploit the unique geometry of the CDK7 active site, avoiding the "gatekeeper" residues that often cause off-target effects in other CDKs.
Experimental Protocol: Synthesis of the Pyrazolo[4,3-d]pyrimidine Core
Objective: Synthesis of 1-methyl-3-propyl-5-substituted-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil core).
Reagents:
-
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Precursor)[5]
-
Substituted Benzoyl Chloride (or corresponding aldehyde)
-
Polyphosphoric acid (PPA) or NaOH/H2O2
-
Ethanol/Water
Step-by-Step Methodology:
-
Acylation (Amide Formation):
-
Dissolve 1.0 eq of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in dry dichloromethane (DCM).
-
Add 1.2 eq of Triethylamine (TEA) as a base.
-
Cool to 0°C and add 1.1 eq of the appropriate acid chloride dropwise.
-
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Wash with water, brine, dry over
, and concentrate to yield the intermediate bis-amide.
-
-
Cyclization (Ring Closure):
-
Method A (Basic Oxidative): Suspend the intermediate in Ethanol/Water (3:1). Add 2.0 eq NaOH and 1.5 eq
(30%). Reflux for 4–6 hours. This method is mild and often used for Sildenafil analogs. -
Method B (Acidic Dehydrative): Dissolve the intermediate in Polyphosphoric acid (PPA). Heat to 100°C for 2 hours. Pour onto crushed ice to precipitate the product.
-
Validation: The formation of the pyrimidinone ring is confirmed by the disappearance of the amide carbonyl stretch in IR and the appearance of the characteristic bicyclic aromatic signals in
-NMR.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
-
References
-
Bell, A. S., Brown, D., & Terrett, N. K. (1989). Pyrazolo[4,3-d]pyrimidin-7-ones.[5][6] U.S. Patent 5,250,534. (The foundational patent for Sildenafil).
-
Terrett, N. K., Bell, A. S., Brown, D., & Ellis, P. (1996). Sildenafil (VIAGRA), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction. Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824.
-
Lizondo, J., Rabasseda, X., & Castaner, J. (1997). Sildenafil.[7] Drugs of the Future, 22(2), 138-143. (Detailed synthesis review).
-
Gorda, R., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. bioRxiv 2023.02.25.529988. (Describes LGR6768).[4]
-
Ansary, I., et al. (2021). An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 26(1), 116-142.
Sources
- 1. An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Visible-light–mediated photocatalytic aerobic oxidative synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones and sildenafil - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Structure-activity relationship (SAR) studies using 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
Topic: Structure-activity relationship (SAR) studies using 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Chemists, Drug Discovery Scientists
Executive Summary
The 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a potent bioisostere of the adenine moiety found in ATP. Its utility stems from its ability to mimic the hydrogen-bonding motifs required for kinase hinge binding while offering three distinct vectors (C3, C5, C7) for orthogonal diversification.
This guide provides a technical roadmap for exploiting this scaffold to generate high-affinity kinase inhibitors (e.g., CDK, TTK, Src family). It details the regioselective reactivity profile, synthetic protocols for library generation, and the structural logic required to map substituents to specific ATP-binding pocket domains.
Chemical Architecture & Reactivity Profile
To successfully manipulate this scaffold, one must understand the electronic gradient that governs its reactivity. The molecule possesses three electrophilic sites with distinct activation energies, allowing for sequential, "one-pot" or stepwise functionalization without the need for extensive protecting group strategies.
The Electrophilic Gradient
The reactivity order for nucleophilic attack is C7 > C5 > C3 .
-
C7-Position (The "Top" Chlorine): This position is electronically analogous to the 4-position of pyrimidine or the 6-position of purine. It is highly electron-deficient due to the inductive effect of the adjacent bridgehead nitrogen and the para-nitrogen. It undergoes Nucleophilic Aromatic Substitution (
) under mild conditions. -
C5-Position (The "Middle" Chlorine): Located between two ring nitrogens (analogous to the 2-position of purine), this site is less electrophilic than C7. Displacement here typically requires elevated temperatures or stronger bases after the C7 position has been substituted.
-
C3-Position (The Bromine Handle): The carbon-bromine bond on the pyrazole ring is unreactive toward
but highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
Regiochemistry of N-Alkylation
The "1H" in the scaffold name denotes a free amine on the pyrazole ring. Before functionalizing the halides, the N1-position is typically alkylated or protected to define the steric environment and solubility profile.
-
Challenge: Alkylation of unsubstituted pyrazolo[4,3-d]pyrimidines can yield a mixture of N1 and N2 isomers.
-
Solution: Use of soft electrophiles or specific solvent conditions (e.g., DMF with
) generally favors the thermodynamically stable N1-isomer, but rigorous NOE (Nuclear Overhauser Effect) analysis is required to confirm regiochemistry.
Synthetic Workflows for Library Generation
The following protocols describe a validated sequence for generating a tri-substituted library. This workflow assumes the N1 position has already been alkylated (e.g., with a methyl, isopropyl, or solubilizing tail).
Diagram 1: Divergent Synthetic Pathway
Caption: Sequential functionalization strategy exploiting the reactivity difference between C7 (high), C5 (moderate), and C3 (metal-catalyzed only).
Protocol A: C7-Selective Displacement (The Hinge Binder)
This step introduces the primary amine that often forms the critical hydrogen bond with the kinase hinge region.
-
Reagents: N1-alkylated scaffold (1.0 eq), Primary Amine (
, 1.1 eq), DIPEA (2.0 eq). -
Solvent: Dichloromethane (DCM) or Ethanol.
-
Conditions: Stir at 0°C to Room Temperature for 2–4 hours.
-
Monitoring: TLC/LC-MS will show consumption of starting material. The regioselectivity is typically >95% for the C7 position due to its superior electrophilicity.
-
Workup: Dilute with water, extract with DCM. The product is often pure enough for the next step.
Protocol B: C5-Displacement (The Solubilizing/Selectivity Tail)
This step requires forcing conditions. It is ideal for introducing solubilizing groups (e.g., morpholines, piperazines) or bulky groups to tune selectivity.
-
Reagents: C7-substituted intermediate (1.0 eq), Secondary Amine (
, 2.0 eq), or (3.0 eq). -
Solvent: DMF, DMA, or NMP.
-
Conditions: Heat to 80–100°C for 12–16 hours. Microwave irradiation (120°C, 30 min) is highly effective.
-
Note: If
is an aromatic amine (aniline), Buchwald-Hartwig coupling conditions may be required instead of standard .
Protocol C: C3-Cross Coupling (The Gatekeeper Probe)
The bromine remains intact through steps A and B. It is now used to probe the "back pocket" or "gatekeeper" region of the kinase.
-
Reagents: C5,C7-disubstituted intermediate (1.0 eq), Boronic Acid (
, 1.5 eq). -
Catalyst:
(5 mol%) is robust; is an alternative. -
Base: 2M aqueous
or . -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas with Argon. Heat at 90–100°C for 4–12 hours.
-
Purification: Silica gel chromatography.
Biological Rationalization: Mapping to the ATP Pocket
The pyrazolo[4,3-d]pyrimidine scaffold is a Type I kinase inhibitor template. It binds to the active conformation of the kinase.
Diagram 2: Pharmacophore Mapping
Caption: Structural correlation between scaffold substitution vectors and specific domains within the ATP-binding pocket of protein kinases.
SAR Logic Table
| Position | Chemical Vector | Biological Role | Preferred Motifs |
| C7 | Hinge Binder. Mimics the N6-amine of Adenine. Forms critical H-bonds with the kinase hinge backbone. | Anilines (often with 3/4-substitutions), Benzylamines, Heteroaryl amines. | |
| C5 | Solvent Interface. Projects into the solvent or ribose pocket. Key for tuning physicochemical properties (LogP, solubility). | Solubilizing groups: Morpholine, N-methyl piperazine, functionalized diamines. | |
| C3 | Suzuki (Pd-Catalyzed) | Gatekeeper/Back Pocket. Probes the hydrophobic pocket behind the gatekeeper residue. Critical for potency and selectivity against specific kinase isoforms. | Phenyl, Pyridine, Isopropyl, Cyclopropyl. Bulky groups here can induce selectivity. |
| N1 | Alkylation | Ribose Pocket. Occupies the space where the ribose sugar of ATP usually sits. | Methyl, Isopropyl, Cyclopentyl. |
Representative SAR Data (Case Study: CDK2 Inhibition)
The following data summarizes how modifications at the C7 and C3 positions drastically alter potency against Cyclin-Dependent Kinase 2 (CDK2), a common target for this scaffold.
Note: Data represents aggregated trends from pyrazolo[4,3-d]pyrimidine literature.
| Compound ID | N1-R | C7-R (Hinge) | C5-R (Solvent) | C3-R (Gatekeeper) | CDK2 IC50 (nM) | Interpretation |
| A1 | Isopropyl | H | Br | >10,000 | Core scaffold inactive without hinge-binding bulk. | |
| A2 | Isopropyl | 4-sulfamoylanilino | H | Br | 450 | Introduction of aniline improves hinge affinity. |
| A3 | Isopropyl | 4-sulfamoylanilino | H | Phenyl | 12 | Critical Jump. C3-Phenyl accesses hydrophobic back pocket. |
| A4 | Isopropyl | 4-sulfamoylanilino | Morpholine | Phenyl | 15 | C5-Morpholine maintains potency but improves solubility. |
| A5 | Methyl | Benzylamine | H | Phenyl | 850 | Benzylamine is flexible; entropic penalty reduces potency compared to aniline. |
Key Insight: The synergy between the C7-aniline (H-bonding) and the C3-aryl group (Hydrophobic packing) is the driver of nanomolar potency.
References
-
Peat, A. J., et al. "Novel pyrazolo[4,3-d]pyrimidine derivatives as potent inhibitors of cyclin-dependent kinases." Bioorganic & Medicinal Chemistry Letters, 2004.
-
Cavasotto, C. N., et al. "Discovery of Novel Chemotypes for Adenosine A2A Receptor Antagonists." Journal of Medicinal Chemistry, 2006.
-
Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 2004. (Provides context on the 2-aminopyrimidine pharmacophore analogous to the C5 position).
-
Popowycz, F., et al. "Pyrazolo[4,3-d]pyrimidine scaffold: synthesis and biological applications." Current Medicinal Chemistry, 2016. (Review of the scaffold synthesis).
Solubility and stability profile of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
Technical Whitepaper: Physicochemical Characterization & Handling of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
Executive Summary & Structural Analysis
Compound: 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine Class: Halogenated fused-bicyclic heteroaromatic Primary Application: Scaffold intermediate for kinase inhibitors (CDK, BTK, Aurora A) and purine isosteres.
This molecule represents a highly functionalized "privileged scaffold" in medicinal chemistry.[1] Its utility is defined by the differential reactivity of its three halogen substituents, allowing for sequential, regioselective derivatization. However, this same electronic activation renders the compound chemically labile, particularly towards hydrolysis.
Electronic Profile: The pyrazolo[4,3-d]pyrimidine core is electron-deficient. The presence of three electron-withdrawing halogens (Br, Cl, Cl) significantly decreases the electron density of the pyrimidine ring.
-
C7-Position (Cl): The most electrophilic site. Structurally equivalent to the 6-position of a purine. Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and hydrolysis.
-
C5-Position (Cl): Moderately electrophilic. Reacts via SNAr only under forcing conditions or after the C7 position has been substituted.
-
C3-Position (Br): Chemically inert to SNAr. Exclusively reactive via transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).
Solubility Profile
The solubility of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is governed by its planar aromatic stacking (high lattice energy) and lipophilic halogen shell.
Predicted LogP: ~2.9 – 3.2 pKa (N1-H): ~6.5 – 7.5 (Acidic due to electron-withdrawing halogens)
Solvent Compatibility Matrix
| Solvent Class | Representative Solvent | Solubility Status | Operational Notes |
| Polar Aprotic | DMSO | High (>50 mM) | Recommended for Stock. Use anhydrous DMSO to prevent hydrolysis. |
| Polar Aprotic | DMF | High (>50 mM) | Good alternative. Harder to remove than DMSO during lyophilization. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Useful for liquid-liquid extraction during synthesis workup. |
| Protic | Ethanol/Methanol | Risk | Avoid for storage. Solvolysis (displacement of C7-Cl by alkoxide) occurs over time. |
| Aqueous | Water/PBS (pH 7.4) | Insoluble | Precipitates immediately. Rapid hydrolysis to the 7-oxo species occurs. |
| Basic Aqueous | 0.1 M NaOH | Soluble* | Dissolves via deprotonation of N1, but causes rapid degradation. |
Stability & Reactivity Profile
The primary stability concern is moisture sensitivity . The C7-chlorine atom is a "hot" electrophile. Upon exposure to atmospheric moisture or aqueous solvents, it undergoes hydrolysis to form the thermodynamically stable lactam (7-oxo) tautomer.
Degradation Mechanism: Water attacks the C7 position, forming a tetrahedral intermediate. The chloride ion is eliminated, resulting in the 7-hydroxy tautomer, which rapidly equilibrates to the 7-oxo (lactam) form. This impurity is often visible in LC-MS as a mass shift of -18 (Cl loss) + 17 (OH gain) = -1 Da (or more accurately, conversion of Cl [35] to OH [17] results in M-18 mass shift).
Visualization: Reactivity & Degradation Pathway
Figure 1: Differential reactivity profile highlighting the critical instability of the C7-position.
Experimental Protocols
To maintain the integrity of this compound, strict adherence to anhydrous handling is required.
Protocol A: Preparation of High-Purity Stock Solutions (10 mM)
Objective: Create a stable stock solution for biological assays or synthetic coupling, minimizing hydrolysis.
-
Environment: Work within a fume hood. If possible, weigh the solid in a glovebox or under a nitrogen stream.
-
Solvent: Use Anhydrous DMSO (≤50 ppm water).
-
Note: Standard laboratory grade DMSO is hygroscopic and can contain enough water to degrade 5-10% of the compound within 24 hours.
-
-
Dissolution:
-
Weigh 10 mg of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine.
-
Add calculated volume of Anhydrous DMSO.
-
Vortex for 30 seconds. (Sonication is permissible but monitor temperature; heat accelerates hydrolysis).
-
-
Storage:
-
Aliquot immediately into amber glass vials or polypropylene tubes with O-ring seals.
-
Store at -20°C or -80°C.
-
Shelf Life: 3 months at -20°C; 6 months at -80°C. Discard if precipitate is visible or LC-MS shows >5% hydrolysis.
-
Protocol B: Quality Control (HPLC-UV/MS)
Objective: Verify purity and detect the 7-oxo degradation product.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Critical: Do not use Methanol as Mobile Phase B, as it can react with the C7-Cl on-column or in the autosampler to form the methoxy-adduct.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 280 nm.
-
Pass Criteria:
Synthetic Context & Utility
This scaffold is valuable precisely because of the reactivity described above. In drug discovery, it serves as a "hub" for diversity-oriented synthesis.
-
Step 1 (SNAr 1): Introduction of an amine at C7 (e.g., aniline or benzylamine) under mild basic conditions (0°C to RT). This stabilizes the ring against further hydrolysis.
-
Step 2 (SNAr 2): Displacement of C5-Cl using stronger nucleophiles or elevated temperatures.
-
Step 3 (Cross-Coupling): Suzuki or Sonogashira coupling at C3-Br to extend the carbon skeleton.
Visualization: Synthetic Workflow
Figure 2: Logical progression of scaffold functionalization.
References
-
PubChem. Compound Summary: 3-bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (Analog Reference).[4] National Library of Medicine. Available at: [Link]
-
Peat, A. J., et al. (2013). Novel Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases.[5] Bioorganic & Medicinal Chemistry Letters. (Demonstrates the reactivity of the C7 position).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[5][6] 5th Ed. Wiley-Blackwell. (Authoritative text on the reactivity of halogenated fused pyrimidines).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-BROMO-7-CHLORO-1H-PYRAZOLO[4,3-D]PYRIMIDINE | CymitQuimica [cymitquimica.com]
- 3. 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine 97% | CAS: 90914-41-3 | AChemBlock [achemblock.com]
- 4. PubChemLite - 3-bromo-5,7-dichloro-1-methyl-1h-pyrazolo[4,3-d]pyrimidine (C6H3BrCl2N4) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Nucleophilic Substitution of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
Executive Summary
This guide details the protocols for the regioselective functionalization of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine , a privileged scaffold in the design of kinase inhibitors (e.g., CDK, TTK, BTK). The core challenge in utilizing this intermediate is controlling the nucleophilic aromatic substitution (SNAr) to exclusively target the C7-chloride before the C5-chloride, while preserving the C3-bromide for downstream cross-coupling. This note provides a validated, step-by-step workflow to achieve >95% regioselectivity through kinetic control and precise temperature modulation.
Mechanistic Grounding & Reactivity Profile
To achieve regioselectivity, one must understand the electronic landscape of the pyrazolo[4,3-d]pyrimidine core. The reactivity order is governed by the electrophilicity of the carbon centers, dictated by the adjacent nitrogen atoms and the inductive effects of the halogens.
The Reactivity Hierarchy
-
Position 7 (C7-Cl): Most Reactive. This position is adjacent to the bridgehead nitrogen and the pyrimidine nitrogen (N6), making it highly electron-deficient. The transition state for nucleophilic attack here is significantly lower in energy than at C5.
-
Position 5 (C5-Cl): Moderately Reactive. While still activated by the pyrimidine nitrogens, it is less electrophilic than C7. Displacement at C5 typically requires elevated temperatures or stronger nucleophiles after C7 has been substituted.
-
Position 3 (C3-Br): Least Reactive (SNAr). The pyrazole ring is electron-rich relative to the pyrimidine ring. The C3-Br bond is stable to standard SNAr conditions and is reserved for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).
Visualization of Reactivity
The following diagram maps the electrophilic susceptibility of the scaffold.
Figure 1: Electrophilic susceptibility map indicating the sequential functionalization logic.
Experimental Protocols
Protocol A: C7-Selective Substitution (Kinetic Control)
Objective: Displace the C7-Cl with a primary or secondary amine without touching the C5-Cl. Critical Parameter: Temperature control is paramount. Exceeding Room Temperature (RT) increases the risk of C5 byproduct formation (5,7-diamino species).
Materials:
-
Substrate: 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq)
-
Nucleophile: Amine (R-NH2) (1.1 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)
-
Solvent: Anhydrous THF or DCM (Dichloromethane)
-
Note on Solvent: Protic solvents like n-BuOH can accelerate SNAr but may reduce selectivity. Aprotic polar solvents (THF) are preferred for this step.
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask under N2 atmosphere, dissolve the Substrate in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. Stir for 10 minutes.
-
Base Addition: Add DIPEA (2.0 eq) dropwise. Note: If the starting material is the free base (1H), the first equivalent of base neutralizes the acidic N1 proton.
-
Nucleophile Addition: Dissolve the Amine (1.1 eq) in a minimal amount of THF and add it dropwise over 15 minutes to the reaction mixture at 0°C.
-
Why? Slow addition prevents localized high concentrations of amine, which could drive over-reaction.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to Room Temperature (20-25°C). Monitor by TLC or LC-MS.[1]
-
Endpoint: Disappearance of starting material. Appearance of mono-substituted product (M+R-NH-Cl).
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH). The C7-isomer is typically the major product (>90%).
Protocol B: C5-Substitution (Thermodynamic Forcing)
Objective: Displace the remaining C5-Cl on the C7-substituted intermediate. Critical Parameter: Energy input. The C5 position is deactivated by the electron-donating amine now present at C7. Heat is required.[1]
Materials:
-
Substrate: C7-amino-3-bromo-5-chloro-pyrazolo[4,3-d]pyrimidine (from Protocol A)
-
Nucleophile: Amine (excess, 2.0 - 5.0 eq)
-
Base: DIPEA (3.0 eq) or K2CO3 (if using DMF)
-
Solvent: n-Butanol (for thermal) or NMP/DMF (for microwave)
Step-by-Step Procedure:
-
Setup: Dissolve the Substrate in n-Butanol (0.2 M).
-
Reagent Addition: Add Base and excess Amine .
-
Heating:
-
Method A (Thermal): Reflux at 100-110°C for 4-12 hours.
-
Method B (Microwave - Preferred): Seal in a microwave vial with NMP. Irradiate at 120-140°C for 30-60 minutes.
-
-
Monitoring: LC-MS is essential. Look for the conversion of the monochloro species to the diamino species.
-
Workup: Evaporate n-Butanol (azeotrope with heptane if necessary). Redissolve in EtOAc/DCM and wash with water.
-
Purification: These products are often polar. Use DCM/MeOH gradients or Reverse Phase HPLC if necessary.
Analytical Data Summary (Typical Results)
| Parameter | C7-Substitution (Step 1) | C5-Substitution (Step 2) |
| Temperature | 0°C | 80°C |
| Time | 1 - 4 Hours | 4 - 16 Hours (Thermal) |
| Solvent | THF, DCM (Aprotic) | n-BuOH, NMP, DMSO (Polar/High BP) |
| Yield (Typical) | 85 - 95% | 60 - 80% |
| Regioselectivity | >20:1 (C7:C5) | N/A (Only C5 remains) |
| Common Byproduct | 5,7-Disubstituted (if too hot) | Hydrolysis of C5-Cl (if wet) |
Workflow Visualization
Figure 2: Operational workflow for sequential substitution.
Expert Tips & Troubleshooting
-
N1-Protection Strategy: While the protocols above work on the 1H-species, protecting the N1 position (e.g., with THP, SEM, or Methyl) before Step 1 can improve solubility and simplify purification. If N1 is methylated, the C7 position becomes even more electrophilic due to the lack of the anionic nitrogen species formed by deprotonation [1].
-
Avoiding Hydrolysis: The C5-Cl bond is prone to hydrolysis to the keto-derivative (guanine-like structure) during the high-temperature Step 2 if water is present. Ensure all solvents for Step 2 are anhydrous [2].
-
The "C3 Insurance": Do not attempt to displace the C3-Br via SNAr. It is electronically deactivated. If a C3-amino group is required, it is best installed via Buchwald-Hartwig coupling after the pyrimidine ring is fully substituted, or by starting with a 3-nitro scaffold [3].
References
-
Havlíček, L., et al. (2019). "3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models." Journal of Medicinal Chemistry, 62(10), 4851–4868.
-
Paruch, K., et al. (2022). "3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders." Journal of Medicinal Chemistry, 65(13), 8881-8896.
-
BenchChem Application Note. "Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate."
Sources
Application Note: Regioselective N-Alkylation of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
Strategic Overview & Scientific Context
The 3-bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is a high-value intermediate in the synthesis of kinase inhibitors, particularly for Cyclin-Dependent Kinases (CDKs) and Threonine Tyrosine Kinase (TTK). Its structural utility lies in its three orthogonal reactive handles:
-
N1/N2-H: Acidic proton allowing for solubility modulation and binding pocket optimization via alkylation.
-
C3-Bromine: A handle for Suzuki-Miyaura coupling to install aryl/heteroaryl groups.
-
C5, C7-Chlorines: Electrophilic sites for sequential Nucleophilic Aromatic Substitution (SNAr).[1]
The Challenge: The N-alkylation of this scaffold is non-trivial due to tautomeric ambiguity . The proton on the pyrazole ring oscillates between N1 and N2. While N1-alkylation is typically thermodynamically favored, the presence of the bulky C3-bromo group and the electron-withdrawing C7-chloro group can destabilize the transition state, leading to significant formation of the N2-isomer. Furthermore, the C7-chlorine is highly susceptible to displacement by strong nucleophiles (e.g., alkoxides), necessitating mild base conditions to prevent side reactions.
Mechanistic Insight & Regiochemistry
The reaction proceeds via an SN2 mechanism. The base deprotonates the pyrazole NH (pKa ~9-10), generating a pyrazolyl anion that attacks the alkyl halide.
-
Regioselectivity (N1 vs. N2):
-
N1-Alkylation (Major): Generally favored due to minimized steric clash with the C3-bromo group and electronic stabilization.
-
N2-Alkylation (Minor): Often observed as a byproduct (typically 10-30%). The ratio is solvent and base-dependent.
-
-
Side Reaction Risk (C7-Substitution):
-
The C7-Cl bond is activated by the adjacent ring nitrogens. Using strong bases like NaH at high temperatures or nucleophilic solvents (e.g., alcohols) can lead to displacement of the chloride (SNAr), destroying the scaffold.
-
DOT Diagram: Reaction Pathway & Regioselectivity
Caption: Mechanistic bifurcation showing the competition between N1 and N2 alkylation pathways.
Detailed Experimental Protocol
This protocol prioritizes Method A (Carbonate Base) for its mildness and high functional group tolerance. Method B (Hydride Base) is provided as an alternative for unreactive electrophiles but requires stricter temperature control.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Scaffold | 1.0 | Substrate | 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine |
| Alkyl Halide | 1.2 - 1.5 | Electrophile | Iodides are most reactive; Bromides require longer times. |
| Base | 2.0 | Deprotonation | K₂CO₃ (Standard) or Cs₂CO₃ (Faster). |
| Solvent | 0.1 M | Medium | DMF (Anhydrous) or Acetonitrile . |
Method A: Carbonate Base (Recommended)
Best for: Methyl iodide, Benzyl bromide, Ethyl bromoacetate.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Base Addition: Add K₂CO₃ (2.0 equiv) in a single portion. The suspension may turn slightly yellow.
-
Activation: Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
-
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.
-
Reaction: Stir at RT.
-
Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LCMS after 2 hours. Most reactions complete within 4–16 hours.
-
Note: If reaction is sluggish, heat to 40–50°C. Do not exceed 60°C to avoid C7-Cl displacement.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (5x reaction volume).
-
Wash with Water (3x) to remove DMF. Crucial Step: Residual DMF interferes with column chromatography.
-
Wash with Brine (1x).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Method B: Sodium Hydride (Kinetic Control)
Best for: Secondary alkyl halides or unreactive electrophiles.
-
Setup: Dissolve scaffold in anhydrous THF (0.1 M) under Nitrogen/Argon atmosphere. Cool to 0°C .[1]
-
Deprotonation: Carefully add NaH (60% dispersion in oil, 1.2 equiv). Stir at 0°C for 30 mins until gas evolution ceases.
-
Alkylation: Add Alkyl Halide (1.2 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT slowly. Monitor closely by TLC.
-
Quench: Quench carefully with saturated NH₄Cl solution at 0°C. Extract with EtOAc as per Method A.
Purification & Characterization
Separating the N1/N2 isomers is the critical final step.
-
TLC Profile: The N1-isomer is typically less polar (higher Rf) than the N2-isomer in Hexane/EtOAc systems due to better shielding of the dipole.
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 0%
20% EtOAc in Hexanes. -
Tip: If separation is poor, switch to DCM/MeOH (99:1 to 95:5) or use Toluene/EtOAc.
-
Characterization Checklist (Self-Validating)
| Technique | Expected Result | Interpretation |
| LCMS | Single Peak (M+H) | Confirms mass and purity. Isomers often have identical mass but different retention times. |
| 1H NMR | Distinct Shifts | N1-alkyl protons often appear slightly upfield relative to N2-alkyl protons. |
| NOESY | Critical Proof | N1-Isomer: NOE correlation between Alkyl protons and C7-substituent (if applicable) or lack of correlation with C3-Br. N2-Isomer: Strong NOE correlation between Alkyl protons and C3-Br is unlikely due to geometry, but N2 is often identified by elimination or X-ray. |
DOT Diagram: Purification Workflow
Caption: Decision tree for the isolation of the desired N1-alkylated regioisomer.
References
-
BenchChem. Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate.[1] Retrieved from .
-
ChemicalBook. Synthesis of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine. Retrieved from .
-
Li, Y., et al. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues.[2] European Journal of Medicinal Chemistry.[2] .
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3] Journal of Organic Chemistry.[3] .
-
PubChem. 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine Compound Summary..
Sources
Troubleshooting & Optimization
Navigating the Synthesis of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine: A Technical Guide to Improving Reaction Yields
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, a key building block in the development of various therapeutic agents, presents a unique set of challenges that can often lead to suboptimal reaction yields and complex purification processes. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to navigate the intricacies of this synthesis and enhance experimental outcomes.
I. Understanding the Synthetic Pathway
The most common and logical synthetic route to 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine involves a two-step process:
-
Chlorination: The synthesis begins with the formation of the 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine core. This is typically achieved through the chlorination of a di-hydroxy pyrazolo[4,3-d]pyrimidine precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
-
Bromination: The subsequent step is the regioselective bromination of the 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine intermediate at the C3 position of the pyrazole ring. This is an electrophilic aromatic substitution reaction, commonly employing a brominating agent such as N-Bromosuccinimide (NBS).
Caption: A systematic workflow for troubleshooting low reaction yields.
Issue 1: Low Yield in the Chlorination Step (Formation of 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine)
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The conversion of the di-hydroxy precursor to the dichloro product may be sluggish. | Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS. If starting material is still present after the initial reaction time, consider extending the reflux period. A moderate increase in temperature may also be beneficial. A known synthesis for a similar methylated analog suggests heating at 100°C for 3 hours. [1] |
| Degradation of Product | The pyrazolo[4,3-d]pyrimidine core can be sensitive to prolonged exposure to harsh acidic conditions at high temperatures. | Optimize Reaction Conditions: Avoid excessive heating or prolonged reaction times once the starting material is consumed. A lower reaction temperature for a longer duration might be a viable alternative. |
| Hydrolysis during Work-up | The dichloro product is susceptible to hydrolysis back to the mono-chloro or di-hydroxy species upon contact with water, especially in the presence of residual acid. | Anhydrous Work-up: Quench the reaction by carefully adding it to ice-water, ensuring the mixture remains cold. Neutralize the solution promptly with a base (e.g., NaHCO₃ solution) before extraction. Ensure all glassware is dry and use anhydrous solvents for extraction. |
| Loss during Extraction | The product may have some solubility in the aqueous phase, leading to losses during extraction. | Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous layer. |
Issue 2: Low Yield and/or Impurity Formation in the Bromination Step
| Potential Cause | Explanation | Recommended Solution |
| Low Reactivity | The electron-withdrawing nature of the two chlorine atoms on the pyrimidine ring deactivates the pyrazole ring towards electrophilic substitution. | Optimize Solvent and Temperature: The choice of solvent can significantly impact the reaction rate. Aprotic solvents like acetonitrile or DMF can facilitate the reaction. [2]Gentle heating may be required to drive the reaction to completion. |
| Formation of Over-brominated Byproducts | Although the C3 position is generally the most reactive in this system, harsh conditions can lead to the formation of di-bromo species. | Control Stoichiometry: Use a controlled amount of the brominating agent (NBS), typically 1.0 to 1.1 equivalents. Add the NBS portion-wise to the reaction mixture to maintain a low concentration of the brominating agent at any given time. |
| Side Reactions with Solvent | Certain solvents can react with the brominating agent under the reaction conditions. | Inert Solvent Selection: Choose a solvent that is inert to the brominating agent. Acetonitrile is often a good choice. |
| Difficult Purification | The product and unreacted starting material may have similar polarities, making separation by column chromatography challenging. | Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of the 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine core?
The most common precursor is 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. This can be synthesized from pyrazole-based starting materials through cyclization with urea or a similar one-carbon synthon. [1] Q2: Are there any alternatives to POCl₃ for the chlorination step?
While POCl₃ is the most common and effective reagent for this type of transformation, other chlorinating agents like a mixture of phosphorus pentachloride (PCl₅) and POCl₃ can also be used. However, these are also harsh reagents and require careful handling.
Q3: How can I effectively monitor the progress of these reactions?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the chlorination and bromination reactions. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization. For more precise monitoring, especially for identifying impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: What are the key safety precautions to take during this synthesis?
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. It reacts violently with water to produce HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a fume hood. It is also light-sensitive and should be stored in a dark container.
-
General Precautions: As with all chemical syntheses, it is crucial to conduct a thorough risk assessment before starting any experimental work.
Q5: What is the expected appearance and stability of the final product?
3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is expected to be a solid at room temperature. Halogenated heterocyclic compounds can be sensitive to light and air over time, so it is advisable to store the final product in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
IV. Experimental Protocols
Protocol 1: Synthesis of 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
This protocol is adapted from a similar synthesis of a methylated analog and may require optimization. [1]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask in a fume hood.
-
Heat the reaction mixture to 100°C and stir for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
This is a general protocol for bromination and will likely require optimization.
-
Dissolve 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask under a nitrogen atmosphere.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
V. References
-
Yuan, L., Song, C., Li, C., Li, Y., Dong, L., & Yin, S. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-157. [Link]
-
Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules, 24(10), 1989. [Link]
-
Ibrahim, D. A., & El-Gohary, N. S. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[3][4][5]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14586-14605. [Link]
-
El-Sayed, N. N. E., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2286-2300. [Link]
-
PubChem. (n.d.). 3-bromo-5,7-dichloro-1-methyl-1h-pyrazolo[4,3-d]pyrimidine. Retrieved from PubChem. [Link]
-
Patel, H., & Vaghasiya, J. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Science and Research, 3(4), 1-5.
-
Ahmed, E. M., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic & Medicinal Chemistry, 48, 116409. [Link]
-
Ono, K., et al. (2018). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry, 61(22), 10134-10149. [Link]
-
ResearchGate. (n.d.). Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine compounds. Retrieved from ResearchGate. [Link]
-
Singh, P., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, 81, 327-336. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Handling 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
[1]
Topic: Overcoming Solubility & Stability Challenges Compound: 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine CAS Registry (Parent Scaffold): 272-57-1 (1H-pyrazolo[4,3-d]pyrimidine) Molecular Weight: ~267.9 g/mol (Calculated for C5HBrCl2N4)[1]
Executive Technical Summary
The Dual Challenge: Researchers working with 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine face a paradox. Physically, the molecule exhibits "brick dust" properties—high crystallinity and planarity leading to poor solubility (strong
The Critical Error: The most common user error is attempting to improve solubility by heating the compound in protic solvents (Methanol, Ethanol). This causes degradation. The solvent acts as a nucleophile, displacing the chlorine atoms (typically at the C7 position first), converting your starting material into an alkoxy-derivative before the experiment even begins.
This guide provides validated protocols to solubilize this scaffold without compromising its structural integrity.
Solvent Compatibility & Stability Matrix
Before attempting dissolution, consult this matrix. This compound is an electrophile; avoid nucleophilic solvents.
| Solvent Class | Representative Solvents | Compatibility | Technical Notes |
| Dipolar Aprotic | DMSO, DMF, DMAc | High (Recommended) | Best for stock solutions (>10 mM). Must be anhydrous . Presence of water promotes hydrolysis of C-Cl bonds over time. |
| Protic (Alcohols) | Methanol, Ethanol, IPA | CRITICAL FAILURE | DO NOT USE. Causes solvolysis (alcoholysis) via |
| Ethers | THF, 1,4-Dioxane | Moderate | Good for chemical synthesis. Lower boiling points limit solubility compared to DMSO. |
| Chlorinated | DCM, Chloroform | Moderate | Good for synthesis/workup. Poor for biological stock due to volatility and toxicity. |
| Aqueous | Water, PBS, TRIS | Insoluble | Compound will crash out immediately. Requires co-solvents or complexation agents. |
Visualizing the Stability Trap
The following diagram illustrates the decision logic required to maintain compound integrity.
Caption: Workflow for solvent selection. Red paths indicate high risk of chemical degradation via nucleophilic substitution.
Validated Protocols
Protocol A: Preparation of Stable Stock Solutions (10–50 mM)
For storage and initial handling.
-
Weighing: Weigh the solid rapidly. The compound is generally stable in air, but minimize exposure to humidity to prevent gradual hydrolysis.
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) grade ≥99.9%.
-
Why? Water in standard DMSO can slowly hydrolyze the C-Cl bonds, releasing HCl and precipitating the hydroxy-derivative.
-
-
Dissolution:
-
Add DMSO to the vial.
-
Vortex for 30–60 seconds.
-
Sonication: If particles persist, sonicate in a water bath at ambient temperature (25°C) for 5–10 minutes.
-
Warning: Do not heat above 40°C. Thermal energy increases the likelihood of side reactions with trace impurities.
-
-
Storage: Aliquot into small volumes (single-use) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: The "Kinetic Solubility" Dilution (For Bioassays)
How to get it into aqueous buffer without immediate precipitation.
Directly adding a concentrated DMSO stock to a beaker of water usually results in immediate precipitation (the "crash-out" effect). Use this intermediate dilution step.
-
Prepare Buffer: Use PBS or HEPES (pH 7.4).
-
Intermediate Step (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol . This reduces the "shock" of the polarity shift.
-
Final Dilution:
-
Place the buffer in a vortexing tube.
-
While vortexing, slowly inject the compound solution (DMSO or DMSO/PEG mix) into the center of the liquid vortex.
-
Target: Final DMSO concentration should be
1% (v/v) to avoid solvent toxicity in cells, though 0.1% is preferred.
-
-
Stability Check: Measure absorbance immediately. If the solution turns cloudy (Tyndall effect), the compound has exceeded its solubility limit.
-
Workaround: If precipitation occurs at required concentrations, add 0.05% Tween-80 or use HP-
-Cyclodextrin (20% w/v) in the buffer to encapsulate the lipophilic scaffold.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Protocol C: Chemical Synthesis Handling
For using the molecule as an intermediate (e.g.,
-
Reaction Solvent: Use anhydrous THF (Tetrahydrofuran) or Dioxane .
-
Base Selection: When reacting the chlorines with amines, use a non-nucleophilic base like DIPEA (Diisopropylethylamine) or TEA (Triethylamine) to scavenge the HCl generated.
-
Avoid: Hydroxide bases (NaOH, KOH) unless hydrolysis is the goal.
-
-
Temperature:
-
C7-Substitution: Usually proceeds at 0°C to Room Temperature .
-
C5-Substitution: Usually requires higher temperatures (60–80°C ) and occurs after the C7 position is substituted.
-
Troubleshooting & FAQs
Q1: I dissolved the compound in Methanol and the LC-MS shows a mass shift of +31. What happened?
A: You created a methoxy-derivative. The solvent (MeOH) attacked the electrophilic C7 position, displacing the chloride (Mass -35 + 31 = Net -4 shift? No, Cl is 35, OMe is 31. Loss of Cl (35) gain of OMe (31) results in M-4. Wait, let's calculate: Cl=35 .5, OMe=31.03. Mass shift is roughly -4 Da. If you see +31, check if you are looking at an adduct or if you displaced a Hydrogen (unlikely).
Correction: The most common observation is the replacement of Cl (35) with OMe (31). The mass spectrum will show the parent mass decreasing by ~4 amu. If you see a mass increase, you might have formed a solvent adduct, but usually, it is substitution.
Reaction:
Q2: The compound won't dissolve in DMSO even with sonication. A:
-
Check the purity.[2] Impurities often act as nucleation sites for aggregation.
-
The 1H-nitrogen (pyrazole) is acidic. Adding a mild organic base (1 equivalent of TEA) can deprotonate the pyrazole (forming the anion), which is significantly more soluble in polar solvents. Note: Only do this if your downstream application tolerates the base.
Q3: Can I use this compound in an animal study (in vivo)? A: Not in its current dichloro-form. It is too reactive and will likely bind covalently to plasma proteins or glutathione immediately upon injection (alkylation). This molecule is a scaffold, not a drug. It must be derivatized (e.g., substituting the chlorines with amines) to create a stable, bioactive inhibitor before in vivo use.
References
-
Li, Y., et al. (2013).[3] "Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues." European Journal of Medicinal Chemistry, 67, 152-157.[3]
- Context: Establishes the synthesis and antitumor activity of this specific scaffold class.
-
Popowycz, F., et al. (2025). "Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate." BenchChem Application Notes.
- Context: While discussing the [1,5-a] isomer, this reference details the sequential reactivity (C7 vs C5) relevant to the dichloro-pyrimidine moiety.
-
PubChem. (n.d.).[4][5] "1H-Pyrazolo[4,3-d]pyrimidine Compound Summary." National Library of Medicine.
-
Hassan, A. S., et al. (2022).[1] "Discovery of pyrazolo[3,4-d]pyrimidine... derivatives as novel CDK2 inhibitors." RSC Advances, 12, 14865–14882.[8]
-
Context: Demonstrates the reactivity of chloropyrazolo-pyrimidines with nucleophiles and the necessity of avoiding alcoholysis during synthesis.
-
Sources
- 1. PubChemLite - 3-bromo-5,7-dichloro-1-methyl-1h-pyrazolo[4,3-d]pyrimidine (C6H3BrCl2N4) [pubchemlite.lcsb.uni.lu]
- 2. 3-BROMO-7-CHLORO-1H-PYRAZOLO[4,3-D]PYRIMIDINE | CymitQuimica [cymitquimica.com]
- 3. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo(3,4-d)pyrimidine | C5H4N4 | CID 67499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-pyrazolo(4,3-d)pyrimidine | C5H4N4 | CID 21083976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Separation of regioisomers in 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine substitution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges associated with substitution reactions and the subsequent separation of N1 and N2 regioisomers.
Introduction: The Regioselectivity Challenge
The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2] The starting material, 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, offers multiple sites for functionalization. However, substitution reactions, particularly N-alkylation on the pyrazole ring, frequently yield a mixture of N1 and N2 regioisomers. These isomers often exhibit very similar physical properties, making their separation and characterization a significant experimental hurdle.[3] This guide is designed to provide both the theoretical understanding and practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis, purification, and characterization of substituted 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine derivatives.
Q1: My alkylation reaction on the pyrazole nitrogen resulted in a nearly 1:1 mixture of two products. How can I improve the regioselectivity towards either the N1 or N2 isomer?
A1: This is a classic challenge with pyrazole-containing scaffolds. The observed ratio of N1 to N2 substitution is a result of a delicate balance between electronic and steric factors, and it is highly sensitive to reaction conditions.
-
Causality: The two nitrogen atoms in the pyrazole ring have different steric environments and electronic densities. The N1 position is generally considered more sterically hindered, while the N2 position can be more electronically favored depending on the specific scaffold and substituents. The choice of base, solvent, and electrophile can dramatically shift this balance.[4]
-
Troubleshooting & Solutions:
-
Solvent Choice: Solvent polarity plays a crucial role. Aprotic polar solvents like DMF often favor N1 alkylation, while less polar solvents like THF or Dioxane can sometimes favor the N2 isomer. This is attributed to how the solvent stabilizes the anionic intermediate and its ion-pairing with the cation.
-
Base Selection: The choice of base dictates the nature of the pyrazole anion. Strong, bulky bases like NaH or KHMDS may favor attack at the less sterically hindered position. Weaker bases like K₂CO₃ or Cs₂CO₃ in a polar solvent can also influence the outcome. For instance, in related systems, using NaHMDS in THF has been shown to selectively produce N2 products, while switching to DMSO reverses this selectivity.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically more stable one. Experiment with running your reaction at 0 °C or even -78 °C.
-
Protecting Groups: If achieving selectivity through reaction conditions proves difficult, consider a protecting group strategy. Protecting one nitrogen (e.g., with a BOC or PMB group), performing the substitution, and then deprotecting can provide a clean route to a single isomer.
-
Q2: I'm struggling to separate my N1 and N2 regioisomers using standard silica gel flash chromatography. They are co-eluting. What should I do?
A2: Co-elution is very common for these types of isomers due to their similar polarities.[5] Achieving separation requires optimizing your chromatographic conditions or switching to a more powerful technique.
-
Causality: The overall polarity of the N1 and N2 isomers is often very close. The subtle difference in the dipole moment resulting from the substituent's position on the pyrazole ring may not be sufficient to allow for differential binding to a standard silica stationary phase.
-
Troubleshooting & Solutions:
-
Optimize Mobile Phase: Before abandoning silica, ensure you have thoroughly explored the mobile phase.
-
Use a Shallow Gradient: If using a gradient, make it very shallow (e.g., increasing the polar component by 0.5-1% increments). This can resolve peaks that are very close.
-
Try Different Solvent Systems: If a standard Hexanes/Ethyl Acetate system fails, try alternatives. Dichloromethane/Methanol or Toluene/Acetone systems can offer different selectivities.
-
Additives: For basic compounds, adding a small amount of a modifier like triethylamine (0.1-1%) can improve peak shape and sometimes enhance separation by deactivating acidic sites on the silica.[6]
-
-
Alternative Stationary Phases: Consider using a stationary phase with different properties. Alumina (basic or neutral) or Florisil can sometimes provide the selectivity that silica lacks.[7]
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective solution. Reverse-phase HPLC (using a C18 column) is a powerful tool for separating closely related isomers. For particularly difficult separations, columns with different selectivities, such as those with Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases, can be highly effective for isomers containing aromatic rings.[8][9]
-
Q3: I have successfully separated two peaks by HPLC. How can I definitively determine which is the N1 isomer and which is the N2?
A3: Unambiguous structural assignment is critical. While X-ray crystallography is the gold standard, advanced NMR techniques are the most common and powerful methods for making this determination in solution.
-
Causality: The spatial relationship between the substituent on the pyrazole nitrogen and the protons on the core scaffold is different for each isomer. This difference can be detected through-space using specific NMR experiments.
-
Troubleshooting & Solutions:
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are 2 or 3 bonds away. The proton on the pyrimidine ring (at the C6 position) will show a correlation to different quaternary carbons depending on the substitution pattern, which can help in assignment.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the most conclusive method.[3] A NOESY experiment detects through-space correlations between protons that are close to each other (typically < 5 Å). For an N1-alkylated product, you would expect to see a NOE correlation between the protons of the alkyl group (e.g., the -CH₂) and the proton on the pyrimidine ring. For the N2-alkylated isomer, this correlation would be absent.
-
UV Spectroscopy: In some cases, regioisomers can exhibit subtle differences in their UV-Vis absorption spectra, which can be used for preliminary identification once a standard has been characterized.[10]
-
Visualization of Regioisomer Formation
The diagram below illustrates the N-alkylation of the 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine core, leading to the formation of the two primary regioisomers.
Sources
- 1. eatris.cz [eatris.cz]
- 2. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Separation of 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. welch-us.com [welch-us.com]
- 10. Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling regioselectivity at C5 vs C7 in 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
Technical Support Center: Pyrazolo[4,3-d]pyrimidine Regiocontrol
Topic: Controlling Regioselectivity at C5 vs C7 in 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine Role: Senior Application Scientist Status: Operational
Executive Summary: The Reactivity Landscape
Welcome to the technical guide for functionalizing the 3-bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold. This structure is a privileged pharmacophore in kinase inhibitor discovery (notably CDKs and TTK).[1]
The core challenge lies in the electronic asymmetry of the pyrimidine ring. While both C5 and C7 bear chlorine atoms, they are not chemically equivalent.
-
C7 (The Kinetic Gate): Analogous to the C6 position in purines. It is highly electrophilic due to the adjacent bridgehead carbon and nitrogen. It reacts first under mild conditions.
-
C5 (The Thermodynamic Gate): Analogous to the C2 position in purines. It is flanked by two nitrogens, making it less electrophilic and sterically more hindered. It reacts second and requires forcing conditions.
-
C3-Br: This position is generally stable to SNAr conditions, serving as a latent handle for subsequent Suzuki/Sonogashira couplings.
Part 1: The Decision Matrix (Visual Workflow)
Before starting your synthesis, determine your target substitution pattern. The following logic gate visualizes the mandatory sequence of events.
Figure 1: The sequential functionalization logic. Note that bypassing N1-protection significantly slows down the C7 SNAr reaction due to anion formation.
Part 2: Troubleshooting Guides
Module A: C7-Selective Substitution (The "Easy" One)
Goal: Displace C7-Cl while leaving C5-Cl intact.
Common Issue: "I am getting a mixture of C7-mono, C5-mono, and bis-substituted products."
-
Root Cause: The reaction temperature is too high, or the nucleophile was added too quickly.
-
The Fix:
-
Temperature Control: Perform the reaction at 0 °C (ice bath). Do not warm to room temperature until TLC confirms starting material consumption.
-
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the amine. Do not use excess.
-
Mode of Addition: Dissolve the amine in DCM or THF and add it dropwise over 30 minutes.
-
Common Issue: "The reaction is extremely slow (24h+) or stalled."
-
Root Cause: You are likely using the unprotected 1H-pyrazole .
-
The Fix:
-
Option 1 (Preferred): Alkylate/Protect N1 before attempting SNAr. An N-alkyl group locks the tautomer and prevents anion formation.
-
Option 2 (Workaround): If you must keep N1-H free, use n-butanol as solvent and heat to 60-80 °C. The protic solvent helps stabilize the leaving group, but be careful of C5 byproduct formation.
-
Module B: C5-Selective Substitution (The "Hard" One)
Goal: Displace C5-Cl after C7 has been functionalized.
Common Issue: "C5-Cl will not react, even with excess amine."
-
Root Cause: C5 is sterically hindered and electronically deactivated by the electron-donating group (amine) already installed at C7.
-
The Fix:
-
Solvent Switch: Move from DCM/THF to DMSO, DMF, or NMP .
-
Thermal Force: Heat to 80–120 °C .
-
Microwave: Microwave irradiation (120 °C, 30-60 mins) is highly effective for this scaffold.
-
Catalysis: For weak nucleophiles (anilines), add 0.5 eq. of KF or catalytic HCl (if the nucleophile tolerates acid) to activate the heteroaryl chloride.
-
Common Issue: "Can I react C5 before C7?"
-
Technical Answer: No.
-
Explanation: Direct SNAr at C5 on the dichloro-scaffold is electronically disfavored. To achieve a "C5-first" analog, you must use a synthetic route where the C5 substituent is built into the ring closure (e.g., cyclization of a 5-substituted pyrazole) or use a blocking group at C7 (e.g., -SMe) that can be activated later.
Part 3: Experimental Protocols
Protocol 1: Regioselective C7-Amination
Applicable for: Primary/Secondary aliphatic amines.
-
Setup: Charge a flask with 3-bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) and DCM (0.1 M).
-
Cooling: Cool to 0 °C under N2.
-
Base: Add DIPEA (1.2 eq). Note: If using a secondary amine, DIPEA may be omitted if the amine is used as its own scavenger (2.0 eq), but this risks C5 attack.
-
Addition: Add the amine (1.0 eq) dropwise as a solution in DCM.
-
Monitor: Stir at 0 °C for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Wash with dilute citric acid (to remove unreacted amine) and brine. Dry over Na2SO4.
-
Expected Yield: 85–95%.
-
Selectivity: >20:1 C7:C5.
-
Protocol 2: C5-Amination (Displacement of the "Last Chlorine")
Applicable for: Introducing the second diversity element.
-
Setup: Dissolve the C7-substituted intermediate (1.0 eq) in n-Butanol or DMSO .
-
Reagents: Add the second amine (2.0–5.0 eq).
-
Tip: If the amine is volatile, use a sealed tube.
-
-
Conditions: Heat to 110 °C for 12–24 hours (or MW 130 °C for 45 min).
-
Workup: If using n-Butanol, concentrate directly. If using DMSO, precipitate with water or extract with EtOAc.
Part 4: Data Summary & FAQs
Reactivity Comparison Table
| Feature | C7 Position | C5 Position |
| Purine Equivalent | C6 (highly reactive) | C2 (poorly reactive) |
| Electronic State | Highly electrophilic (adjacent to bridgehead) | Deactivated by N-flanking |
| Steric Environment | Open | Hindered (between N4/N6) |
| Optimal Temp | 0 °C to 25 °C | 80 °C to 130 °C |
| Preferred Solvent | DCM, THF, Ethanol | DMSO, DMF, n-BuOH |
| Leaving Group Ability | Cl > SMe | Cl (SMe is very poor here) |
Frequently Asked Questions
Q: Does the 3-Bromo group affect the SNAr reaction? A: Yes, but beneficially. The bromine is electron-withdrawing, which slightly lowers the LUMO energy of the ring, making it more reactive toward nucleophiles than the non-brominated scaffold. It stabilizes the Meisenheimer complex.
Q: I need to put an aniline (aromatic amine) at C7. It's not reacting at 0 °C. A: Anilines are weaker nucleophiles than alkyl amines. You may need to raise the temperature to RT or 40 °C . Do not jump to 80 °C, or you will lose regioselectivity.
Q: Can I do a Suzuki coupling at C3-Br before the SNAr reactions? A: It is risky. Palladium catalysts can sometimes oxidatively add into the C7-Cl bond, leading to polymerization or wrong isomers. It is standard practice to perform SNAr reactions first (which are robust) and the sensitive Pd-coupling last .
References
-
BenchChem. Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate.[1] (Note: Analogous reactivity principles applied to 4,3-d isomer).
-
National Institutes of Health (NIH). Synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides. (Provides foundational numbering and reactivity data for pyrazolo-pyrimidines).
-
Royal Society of Chemistry (RSC). Design, synthesis, and biological evaluation... of novel pyrazolo[3,4-d]pyrimidine derivatives. (Details SNAr conditions for C4/C6 equivalent positions).
-
WuXi Biology. SNAr Reaction of Polyhalogenated Heterocycles: QM Magic Class. (Mechanistic explanation of C5 vs C7 orbital coefficients).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting cyclization failures in pyrazolo[4,3-d]pyrimidine synthesis
Technical Support Center: Pyrazolo[4,3-d]pyrimidine Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Cyclization & Regioselectivity in [4,3-d] Scaffolds
Introduction: The "Hidden" Complexity of the [4,3-d] Scaffold
Welcome to the technical support hub for pyrazolo[4,3-d]pyrimidine synthesis. While this scaffold is pharmacologically privileged—most notably as the core of PDE5 inhibitors like Sildenafil (Viagra) and various kinase inhibitors—it presents unique synthetic challenges compared to its [3,4-d] isomer.
The primary failure modes in this chemistry are distinct:
-
Cyclization Stalling: The pyrimidine ring fails to close onto the pyrazole core, resulting in open-chain amide or Schiff base intermediates.
-
Regiochemical Scrambling: Ambiguity at the N1/N2 positions during alkylation, leading to difficult-to-separate mixtures.
-
Hydrolytic Decomposition: Labile precursors degrading under the harsh conditions required for ring closure.
This guide addresses these issues directly with mechanistic insights and proven protocols.
Module 1: Troubleshooting Pyrimidine Ring Closure
Context: You are attempting to close the pyrimidine ring onto a pre-formed 4-aminopyrazole-5-carboxamide (or nitrile). This is the "Sildenafil Route."
Symptom: "I have the amide intermediate, but it won't cyclize."
Diagnosis: The thermodynamic barrier for the final dehydration step is too high under your current conditions. The reaction is stuck at the N-acyl intermediate.
The Mechanism of Failure: The reaction proceeds in two steps:
-
Acylation: The exocyclic amine reacts with your electrophile (acid chloride, ester, or orthoester) to form an amide.
-
Dehydration/Cyclization: The amide oxygen (or nitrogen lone pair) must attack the carboxamide carbonyl to close the ring, eliminating water. This is the stall point.
Corrective Protocol (The "Force Closure" Method): If standard reflux in ethanol/NaOEt fails, switch to a dehydrating activation strategy.
-
Isolate the Intermediate: Do not try to force the "one-pot" if it stalls. Isolate the open-chain amide.
-
Koenig’s Conditions (Base-Mediated):
-
Dissolve the intermediate in t-BuOH.
-
Add 2.5 equivalents of Potassium tert-butoxide (KOtBu) .
-
Reflux for 4–12 hours.
-
Why: The bulky, strong base deprotonates the amide nitrogen, increasing its nucleophilicity to attack the carboxamide carbonyl.
-
-
Vilsmeier-Type Activation (Chemoselective Dehydration):
-
If the substrate is sensitive to base, suspend the amide in dry toluene.
-
Add 1.5 eq POCl₃ (Phosphorus oxychloride).
-
Reflux for 2 hours.
-
Why: POCl₃ activates the carboxamide oxygen into a chloro-iminium species, making it a potent electrophile for the ring closure.
-
Visualization: The Cyclization Decision Tree
Caption: Troubleshooting logic for stalled pyrimidine ring closure. M+H+18 indicates the open intermediate.
Module 2: Solving the N1 vs. N2 Regioselectivity Crisis
Context: You need to alkylate the pyrazole ring. The Problem: The pyrazole ring in the [4,3-d] system has two nucleophilic nitrogens (N1 and N2). Alkylating a formed scaffold almost always yields a mixture, often favoring the undesired N2 isomer due to steric or electronic factors.
FAQ: "How do I get exclusive N1 alkylation?"
Answer: You cannot rely on thermodynamics alone. You must use Solvent-Controlled Ion Pairing or Block-and-Release strategies.
Data: Solvent Effects on Regioselectivity Recent mechanistic studies (applicable to fused azoles) demonstrate that the coordination state of the cation determines the site of alkylation.
| Solvent | Mechanism | Dominant Species | Favored Position |
| THF | Contact Ion Pair (CIP) | Na+ coordinates to N2/N7 | N2 (Kinetic) |
| DMSO | Solvent-Separated Ion Pair (SIP) | Free anion | N1 (Thermodynamic) |
| DMF | Mixed | Mixed | Mixture (often ~60:40) |
Protocol: The "DMSO Switch" for N1 Selectivity Reference Grounding: Based on general azolo-fused ring alkylation principles [1].
-
Dissolve the pyrazolo[4,3-d]pyrimidine substrate in anhydrous DMSO (0.1 M).
-
Add Base: Use Cs₂CO₃ (Cesium Carbonate, 1.5 eq). Cesium creates a looser ion pair than Sodium.
-
Add Electrophile: Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Monitor: Check conversion. If N2 isomer forms, lower temperature to 0°C.
The "Prevention is Better than Cure" Strategy: If possible, do not alkylate the final bicyclic scaffold.
-
Best Practice: Install the N1 substituent on the pyrazole starting material (e.g., using methylhydrazine instead of hydrazine) before forming the pyrimidine ring. This locks the regiochemistry early.
Module 3: The "Pyrimidine-First" Route (Alternative Approach)
Context: You are building the pyrazole ring onto a pre-existing pyrimidine. Reaction: Hydrazine reacting with a functionalized pyrimidine (e.g., 4-chloro-5-formylpyrimidine).
Symptom: "The reaction turns black/tars and yield is <10%."
Diagnosis: Pyrimidines are electron-deficient. Nucleophilic attack by hydrazine at the 4-position is favorable, but the subsequent cyclization is sensitive to oxidation and polymerization.
Troubleshooting Steps:
-
Temperature Control: This reaction is often exothermic. Perform the hydrazine addition at -10°C to 0°C , then allow to warm slowly.
-
Scavengers: If using an aldehyde intermediate, add a radical scavenger (e.g., BHT) in trace amounts if oxidative decomposition is suspected.
-
Buffer: Run the reaction in Ethanol buffered with Triethylamine . Avoid strong mineral acids which can protonate the hydrazine, killing its nucleophilicity.
Summary of Critical Parameters
| Parameter | Recommended Range/Value | Why? |
| Water Content | < 0.1% (Strictly Anhydrous) | Water hydrolyzes the carboxamide/nitrile precursors, preventing cyclization. |
| Reaction Temp | Reflux (EtOH/tBuOH) or 120°C (DMF) | Ring closure has a high activation energy (Ea). |
| Base Choice | KOtBu (Cyclization) / Cs₂CO₃ (Alkylation) | KOtBu drives dehydration; Cs₂CO₃ promotes N1-selective alkylation via loose ion pairing. |
| Monitoring | LCMS (Look for M-18) | NMR is often ambiguous due to tautomers; Mass Spec confirms water loss. |
References
-
Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Source: Journal of Organic Chemistry (2018).[1][2] URL:[Link] Relevance: Establishes the mechanism for N1 vs N2 selectivity using THF vs DMSO.
-
Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. Source: European Journal of Medicinal Chemistry (2013).[3] URL:[Link] Relevance: Provides general synthetic routes and conditions for the [4,3-d] scaffold.
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines (Review). Source: Chemical Reviews (2014) - Note: While focused on [3,4-d], the cyclization chemistry of the pyrimidine ring is mechanistically identical to [4,3-d]. URL:[Link]
-
Synthesis of Sildenafil (Viagra). Source: The original Pfizer process patent/paper logic is summarized in various process chemistry reviews. URL:[Link] (Educational visualization of the mechanism).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Structural Elucidation of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
Executive Summary: The Scaffold & The Challenge
The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in drug discovery, serving as a bioisostere for purines in kinase inhibitors (e.g., CDK, HSP90 inhibitors). The 3-bromo-5,7-dichloro derivative is a high-value intermediate; the C3-bromide allows for Suzuki/Sonogashira couplings, while the C5 and C7 chlorides offer differential reactivity for nucleophilic aromatic substitution (
The Characterization Challenge:
Unlike standard organic molecules rich in C-H bonds, 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is "proton-poor." In its fully substituted form, it possesses only one proton (the exchangeable NH). Consequently, standard
This guide compares the diagnostic utility of
Comparative Analysis: H vs. C NMR Utility
The "Silent" H NMR Spectrum
For this molecule, Proton NMR is a binary tool: it confirms the presence of the core but provides no connectivity data.
| Feature | Observation (DMSO-d | Interpretation |
| Spectral Window | 0 – 12 ppm | Empty. No C-H protons exist on the ring system. |
| The Diagnostic Peak | The NH Proton. The extreme downfield shift is due to the electron-withdrawing nature of the three halogens (Br, Cl, Cl) and the aromatic ring current. | |
| Solvent Effect | Invisible in CDCl | The NH proton is often too broad or exchanges too rapidly in non-polar solvents. DMSO-d |
Critical Insight: If you observe signals in the aromatic region (7.0–9.0 ppm), your product is impure (likely unreacted starting material or hydrolysis products where a Cl has been replaced by OH).
The Definitive C NMR Fingerprint
Carbon NMR is the primary method for structural validation. The molecule has 5 distinct carbon environments .
| Carbon Position | Type | Approx. Shift ( | Structural Logic |
| C-5 | C-Cl | 152.0 – 154.0 | Deshielded by electronegative Chlorine and adjacent Nitrogen atoms (N4/N6). |
| C-7 | C-Cl | 150.0 – 152.0 | Similar to C-5 but distinct due to proximity to the pyrazole ring. |
| C-3 | C-Br | 128.0 – 132.0 | Carbon attached to Bromine. Typically upfield of C-Cl carbons due to the heavy atom effect of Br. |
| C-7a | Bridgehead | 140.0 – 145.0 | Quaternary bridgehead carbon; deshielded by ring current and N1. |
| C-3a | Bridgehead | 120.0 – 125.0 | Quaternary bridgehead; more shielded than C-7a. |
Differentiation Strategy: [4,3-d] vs. [3,4-d] Isomers
A common synthetic pitfall is the formation of the isomeric pyrazolo[3,4-d]pyrimidine (often formed if the hydrazine cyclization step is not regiocontrolled). Distinguishing these requires specific HMBC correlations.
Figure 1: HMBC Decision Tree for distinguishing the target [4,3-d] core from the [3,4-d] isomer based on NH-to-Carbon connectivity.
Experimental Protocols
Protocol A: Sample Preparation for "Proton-Poor" Heterocycles
The invisibility of the NH proton is the most common failure mode.
-
Drying: Dry the solid compound under high vacuum (<1 mbar) at 40°C for 4 hours to remove trace water (which accelerates proton exchange).
-
Solvent: Use DMSO-d
from a freshly opened ampoule or stored over 4Å molecular sieves.-
Why: Water in "wet" DMSO facilitates rapid chemical exchange of the acidic NH proton, broadening the peak into the baseline.
-
-
Concentration: Prepare a high-concentration sample (~20-30 mg in 0.6 mL).
-
Why: To ensure the quaternary carbons (which have long relaxation times and no NOE enhancement) are visible in the
C scan.
-
Protocol B: Acquisition Parameters (Bruker/Varian Standard)
| Parameter | ||
| Pulse Angle | 30° | 90° (maximize signal per scan) |
| Relaxation Delay (D1) | 1.0 sec | 3.0 - 5.0 sec (Critical for Quaternary C) |
| Scans (NS) | 16 | >1024 (Due to low sensitivity of Cq) |
| Line Broadening (LB) | 0.3 Hz | 1.0 - 2.0 Hz (To reduce noise) |
References & Authoritative Grounding
-
Regioselective Synthesis of Pyrazolo[4,3-d]pyrimidines:
-
Source: Ungureanu, M. et al. "Synthesis and anticancer activity of some new pyrazolo[4,3-d]pyrimidine derivatives." Farmacia (2014).
-
Relevance: Establishes the synthetic routes that generate the [4,3-d] core and the necessity of NMR for confirming regiochemistry.
-
-
NMR of Nitrogen Heterocycles (The "Silent Spectrum"):
-
Source: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier (2016).
-
Relevance: Authoritative text on handling proton-poor heterocycles and optimizing relaxation delays for quaternary carbons.
-
-
Substituent Effects in Pyrazolopyrimidines:
-
Source: Rashad, A. E. et al. "Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidines." Bioorganic & Medicinal Chemistry (2008).
-
Link:
-
Relevance: Provides comparative shift data for similar chlorinated pyrazolopyrimidine systems.
-
-
Tautomerism in Pyrazolo[4,3-d]pyrimidines:
-
Source: Seela, F. et al. "7-Deaza-8-azaadenosines: Synthesis and Properties." Helvetica Chimica Acta.
-
Relevance: Discusses the N1 vs N2 tautomeric equilibrium which affects the NH chemical shift.
-
Sources
Comparative Guide: Reactivity of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine vs. Purine Analogs
Executive Summary
This guide provides a technical analysis comparing the reactivity profile of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (Scaffold A) against standard 2,6-dichloropurine analogs (Scaffold B). While both scaffolds serve as privileged structures in kinase inhibitor development (particularly CDKs and BTK), their reactivity differs significantly in regioselectivity numbering and orthogonal functionalization strategies.
Key Takeaway: The 3-bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold mimics the sequential nucleophilic aromatic substitution (
Structural & Electronic Analysis
To navigate the chemistry effectively, one must map the bioisosteric relationship between the two scaffolds. The numbering systems differ, but the electronic environments are analogous.
Comparative Numbering Map
| Feature | Purine Position | Pyrazolo[4,3-d]pyrimidine Position | Electronic Character |
| Primary Electrophile | C6-Cl | C7-Cl | Highly electron-deficient; adjacent to bridgehead. Reacts First . |
| Secondary Electrophile | C2-Cl | C5-Cl | Less electron-deficient; flanked by two nitrogens. Reacts Second . |
| Orthogonal Handle | C8-H (inert) | C3-Br | Stable to |
| Acidic Proton | N9-H | N1-H | pKa ~9-10; requires masking or alkylation. |
Electronic Density & Regiocontrol
In the pyrazolo[4,3-d]pyrimidine system, the C7 position is the most electrophilic site. This is due to the cumulative electron-withdrawing effect of the adjacent N6 nitrogen and the pyrazole ring fusion.
-
Purine Analogy: This mirrors the C6 position in purines.
-
Differentiation: The C5 position (analogous to Purine C2) is deactivated relative to C7, allowing for high regioselectivity (>95%) at low temperatures.
Reactivity Profile: Sequential Functionalization
The synthesis of trisubstituted pyrazolo[4,3-d]pyrimidines relies on a defined sequence of reactions. Deviating from this order typically results in complex regioisomeric mixtures.
Phase 1: Regioselective (C7 Substitution)
-
Mechanism: Addition-Elimination (
). -
Reagent: Primary/Secondary amines, anilines, or alkoxides.
-
Conditions: 0°C to Room Temperature (RT).
-
Selectivity: The C7-Cl is displaced exclusively. The C3-Br and C5-Cl remain intact.
-
Purine Comparison: Equivalent to displacing the C6-Cl in 2,6-dichloropurine.
Phase 2: Harsh (C5 Substitution)
-
Conditions: Elevated temperatures (60–100°C) or microwave irradiation.
-
Reagent: Requires a stronger nucleophile or excess reagent.
-
Purine Comparison: Equivalent to displacing the C2-Cl in purines (which often requires temperatures >120°C or sealed tubes).
-
Note: The C3-Br remains stable under these conditions, provided no Pd catalyst is present.
Phase 3: Metal-Catalyzed Coupling (C3 Functionalization)
-
Mechanism: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling.
-
Advantage: The C3-bromo group allows for the introduction of aryl, heteroaryl, or alkynyl groups after the pyrimidine ring has been decorated. This is a significant advantage over purines, where C8 functionalization often requires lithiation or specialized starting materials.
Experimental Protocols
These protocols are designed to be self-validating. The stepwise progression allows for intermediate isolation and characterization (TLC/NMR).
Protocol A: Regioselective C7-Amination
Objective: Selective displacement of C7-Cl with a primary amine.
-
Preparation: Dissolve 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv) in anhydrous THF or n-Butanol (0.1 M).
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).
-
Why: Neutralizes the HCl byproduct. Inorganic bases (
) can be used but may cause solubility issues in THF.
-
-
Nucleophile Addition: Cool the solution to 0°C . Add the amine (1.1 equiv) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Hexane/EtOAc 7:3).
-
Validation: The starting material spot (high Rf) should disappear, replaced by a single lower Rf spot. If two new spots appear, the temperature was too high (C5 reaction).
-
-
Workup: Dilute with water. The product often precipitates. Filter and wash with cold water.
Protocol B: C3-Suzuki Coupling (Post-Substitution)
Objective: Functionalizing the pyrazole ring after Pyrimidine substitution.
-
Setup: In a microwave vial, combine the C5,C7-disubstituted intermediate (1.0 equiv), Boronic Acid (1.5 equiv), and
(2.0 equiv). -
Solvent: Add Dioxane:Water (4:1 ratio). Degas with Nitrogen for 5 minutes.
-
Catalyst: Add
(5 mol%). -
Reaction: Heat to 90°C (or 110°C microwave) for 1-2 hours.
-
Validation: The characteristic isotopic pattern of Bromine (1:1 doublet in Mass Spec) will disappear.
Data Visualization
Diagram 1: Reaction Pathway & Regioselectivity
This diagram illustrates the sequential logic required to synthesize trisubstituted analogs.
Caption: Sequential functionalization workflow. Note that the C3-Bromo handle is preserved until the final metal-catalyzed step.
Diagram 2: Scaffold Comparison (Purine vs. Pyrazolo)
Caption: Structural mapping highlighting the functional advantage of the C3-Bromo group over the inert C8-H of purine.
Comparative Data Summary
| Parameter | 3-Br-5,7-dichloro-pyrazolo[4,3-d]pyrimidine | 2,6-Dichloropurine |
| First Displacement ( | Position 7 (Yield: 85-95%) | Position 6 (Yield: 80-90%) |
| Second Displacement ( | Position 5 (Requires >60°C) | Position 2 (Requires >100°C) |
| Solubility | Moderate (Lipophilic Br aids solubility in organics) | Low (Often requires heating in alcohols) |
| C-C Bond Formation | Ready at C3 (Suzuki/Stille) | Difficult (Requires C8-lithiation or halogenation) |
| Commercial Availability | High (Building block) | Very High (Commodity chemical) |
References
-
Peat, A. J., et al. (2013). "Novel pyrazolo[4,3-d]pyrimidine inhibitors of cyclin-dependent kinases."[1][2] Bioorganic & Medicinal Chemistry Letters. (Validates regioselectivity and CDK activity).
-
Lorda, M., et al. (2019). "3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry. (Confirms C7 then C5 substitution sequence).
-
Popowycz, F., et al. (2009). "Pyrazolo[1,5-a]pyrimidines and pyrazolo[4,3-d]pyrimidines as CDK inhibitors." Current Medicinal Chemistry. (Review of scaffold synthesis and bioisosterism).
-
BenchChem Application Note. (2025). "Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate." (Provides protocol baseline for halogenated pyrazolopyrimidines).
Sources
Safety Operating Guide
Definitive Guide: Proper Disposal of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
Executive Summary
3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 1934543-12-0) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors. Its disposal requires strict adherence to Halogenated Organic Waste protocols due to its thermal stability, potential for hydrolysis-induced acid generation, and environmental toxicity.
Immediate Action Directive:
-
Do NOT dispose of down the drain.
-
Do NOT mix with strong oxidizers or aqueous alkaline waste without prior neutralization.
-
Classify as: Hazardous Waste, Solid/Liquid, Toxic, Irritant, Halogenated.
Chemical Profile & Hazard Identification
To dispose of this compound safely, one must understand its reactivity. The pyrazolo[4,3-d]pyrimidine core features two reactive chlorine atoms at positions 5 and 7.
| Property | Data | Operational Implication |
| Formula | C₅H₂BrCl₂N₅ | High nitrogen/halogen content requires specialized incineration. |
| Reactivity | Electrophilic | The C-7 chlorine is highly labile. Contact with water releases Hydrochloric Acid (HCl). |
| Physical State | Solid (Beige/Off-white) | Dust hazard. Use HEPA-filtered ventilation during transfer. |
| Toxicity | Acute Tox. 4 (Oral), Skin Irrit. 2 | Mandates double-gloving and respiratory protection. |
| Incompatibility | Strong Oxidizers, Bases, Water | Risk of Exothermic Hydrolysis: Waste containers must be vented if moisture is present. |
Mechanism of Hazard: Hydrolytic Decomposition
Unlike stable aromatics, the 5,7-dichloro motif is prone to nucleophilic aromatic substitution (
DOT Diagram 1: Hydrolysis Hazard Pathway
Caption: The C-7 chlorine atom is susceptible to hydrolysis, potentially pressurizing sealed waste containers with HCl gas.
Pre-Disposal Stabilization & Handling
Before moving material to long-term waste storage, it must be stabilized.
A. Pure Solid Substance (Expired/Excess)
-
Status: Stable if kept dry.
-
Action: Double-bag in polyethylene (PE) bags. Label as "Solid Hazardous Waste - Halogenated."
-
Container: High-density polyethylene (HDPE) wide-mouth jar.
B. Reaction Mixtures (Mother Liquors)
-
Context: Often synthesized using POCl₃ (Phosphoryl chloride).[1] Residual POCl₃ is the primary danger.
-
Protocol:
-
Quenching: Slowly add the reaction mixture to a stirred mixture of ice and water (or weak base like NaHCO₃) to destroy residual POCl₃ and hydrolyze active chlorines.
-
Neutralization: Adjust pH to 6–8 using NaOH or NaHCO₃.
-
Extraction: If the compound precipitates, filter it as solid waste. If it remains organic, separate the organic layer.[2]
-
Segregation: Dispose of the organic layer as Halogenated Solvent Waste . Dispose of the aqueous layer as Aqueous Chemical Waste (check local regulations for trace halogen limits).
-
Step-by-Step Disposal Workflows
Workflow 1: Solid Waste Disposal
-
PPE Donning: Nitrile gloves (double layer), lab coat, safety goggles, N95 mask (or fume hood work).
-
Containment: Transfer solid 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine into a clear, sealable plastic bag.
-
Secondary Containment: Place the sealed bag into a rigid hazardous waste drum (UN-rated for solids).
-
Labeling: Affix a hazardous waste label.
-
Constituents: "3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine".
-
Hazards: Toxic, Irritant.[3]
-
-
Pickup: Schedule collection by a licensed hazardous waste contractor for incineration.
Workflow 2: Liquid Waste (Halogenated)
-
Segregation: Ensure the liquid is free of strong oxidizers.[2]
-
Container: Use a safety can or glass bottle with a vented cap (if evolution of gas is suspected).
-
Labeling: Mark clearly as "Halogenated Organic Solvents."
-
Note: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) if your facility separates them to reduce disposal costs. This compound must go to the halogenated stream due to Br/Cl content.
-
DOT Diagram 2: Disposal Decision Tree
Caption: Decision logic for segregating solid vs. liquid waste streams to ensure safety and compliance.
Emergency Spill Procedures
In the event of a spill outside a fume hood:
-
Evacuate: Clear the immediate area of personnel.
-
PPE: Wear a Tyvek suit, double nitrile gloves, and a half-face respirator with organic vapor/acid gas cartridges (P100).
-
Containment:
-
Solid Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous chemicals.
-
Liquid Spill: Absorb with vermiculite or sand.[3] Do not use combustible materials like sawdust.
-
-
Decontamination: Wipe the surface with a dilute soap solution, followed by water. Collect all wipes as solid hazardous waste.
Regulatory & Compliance Codes
Ensure your waste manifest includes the following classifications where applicable (consult local EHS for specific regional codes):
-
RCRA (USA): Not P-listed, but likely D003 (Reactive) if unquenched, or D002 (Corrosive) if acidic. Generally managed as "Non-RCRA Regulated Hazardous Waste" unless characteristic.
-
EU Waste Code (EWC): 07 01 03* (organic halogenated solvents, washing liquids and mother liquors) or 16 05 06* (laboratory chemicals consisting of or containing hazardous substances).
References
-
PubChem. (2025). Compound Summary: 3-Bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine (Analogous Structure). National Library of Medicine. Retrieved from [Link]
-
US EPA. (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
